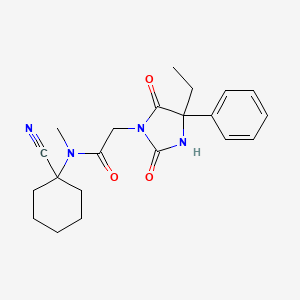

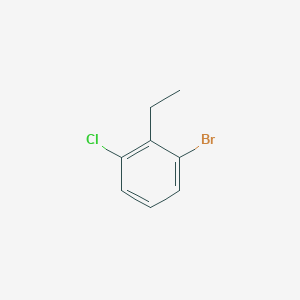

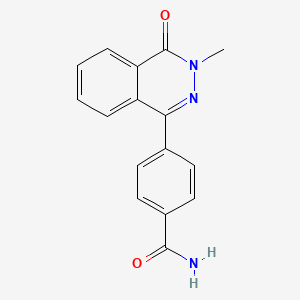

![molecular formula C18H15NO3S B2588593 Methyl 3-(3-methylbenzamido)benzo[b]thiophene-2-carboxylate CAS No. 477490-09-8](/img/structure/B2588593.png)

Methyl 3-(3-methylbenzamido)benzo[b]thiophene-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Methyl 3-(3-methylbenzamido)benzo[b]thiophene-2-carboxylate” is a compound that belongs to the class of thiophene derivatives . Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .

Synthesis Analysis

Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Chemical Reactions Analysis

The chemical reactions involving thiophene derivatives often involve the formation of aminothiophene derivatives through a condensation reaction . This involves the reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .Wissenschaftliche Forschungsanwendungen

Synthetic Chemistry Applications

Methyl 3-(3-methylbenzamido)benzo[b]thiophene-2-carboxylate and its derivatives are pivotal in synthetic chemistry, especially in the development of medicinally interesting, drug-like compounds. Cho, Neuenswander, and Larock (2010) reported the synthesis of a benzo[b]thiophene library utilizing palladium-catalyzed coupling methods, highlighting the compound's utility in generating diverse medicinally relevant structures (Cho, Neuenswander, & Larock, 2010). Additionally, research by Mancuso et al. (2014) demonstrated the flexibility of 2-alkynylbenzamides in reactions under oxidative carbonylation conditions, leading to the formation of isoindolinone and isobenzofuranimine derivatives, showcasing the adaptability of this compound in facilitating diverse synthetic pathways (Mancuso et al., 2014).

Material Science and Photocatalysis

In material science, compounds derived from Methyl 3-(3-methylbenzamido)benzo[b]thiophene-2-carboxylate have been explored for their potential in photocatalytic applications. The study on the photodecomposition of propyzamide, a compound related to the chemical family of Methyl 3-(3-methylbenzamido)benzo[b]thiophene-2-carboxylate, using TiO2-loaded adsorbents demonstrated an enhanced rate of mineralization, indicating its potential use in environmental remediation efforts (Torimoto et al., 1996).

Pharmacological Research

In the realm of pharmacology, derivatives of Methyl 3-(3-methylbenzamido)benzo[b]thiophene-2-carboxylate have been synthesized and evaluated for their biological activities. The efficient synthesis of benzo[b]thiophene-2-carboxamidines, which inhibit urokinase-type plasminogen activator (uPA), underscores the potential of this compound in the development of new therapeutic agents. Bridges et al. (1993) described the synthesis of these derivatives, highlighting their importance as a new class of synthetic uPA inhibitors (Bridges, Lee, Schwartz, Towle, & Littlefield, 1993).

Eigenschaften

IUPAC Name |

methyl 3-[(3-methylbenzoyl)amino]-1-benzothiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO3S/c1-11-6-5-7-12(10-11)17(20)19-15-13-8-3-4-9-14(13)23-16(15)18(21)22-2/h3-10H,1-2H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFGZXDUFTDGNGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=C(SC3=CC=CC=C32)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(3-methylbenzamido)benzo[b]thiophene-2-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

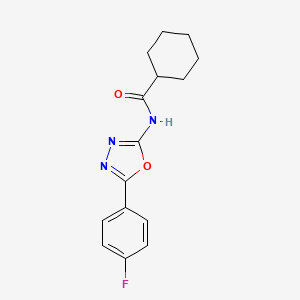

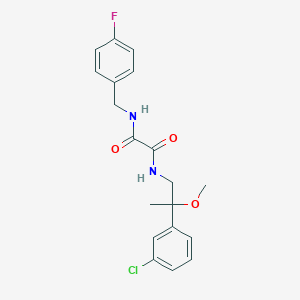

![N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(naphthalen-1-yl)acetamide hydrochloride](/img/structure/B2588517.png)

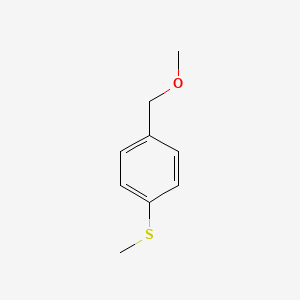

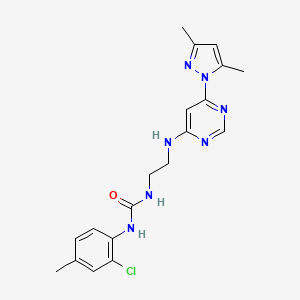

![N-cyclopentyl-1-{[2-(1-naphthylamino)-1,3-thiazol-4-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B2588518.png)

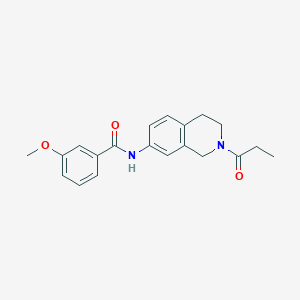

![2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoic acid](/img/structure/B2588524.png)

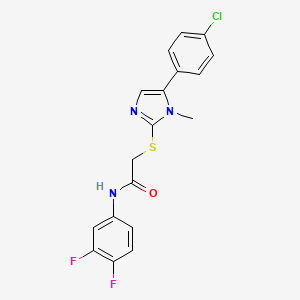

![N-[4-[2-(4-chlorophenyl)sulfonyl-3-(4-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2588527.png)